ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate
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Overview
Description
Ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique bicyclo[3.1.0]hexane core, which is a common motif in medicinal chemistry due to its rigidity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process . This method allows for the direct introduction of functional groups into a variety of organic compounds, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications:
Chemistry: It serves as a valuable building block for synthesizing complex molecules with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Its rigid bicyclic core is often explored for developing new pharmaceuticals with enhanced stability and efficacy.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms.
Cyclopropylamines: These compounds feature a cyclopropane ring and an amine group, similar to the aminocyclopropane moiety in the target compound.
Uniqueness
Ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is unique due to its specific combination of a bicyclic core with a phenyl group and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19NO2 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl (E)-3-(5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate |
InChI |
InChI=1S/C16H19NO2/c1-2-19-14(18)8-9-15-10-16(15,12-17-11-15)13-6-4-3-5-7-13/h3-9,17H,2,10-12H2,1H3/b9-8+ |
InChI Key |
QPSGHUQRJDPIHR-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C12CC1(CNC2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=CC12CC1(CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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